4-Cyclopentyl-4-methylpentan-1-amine
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Overview
Description
4-Cyclopentyl-4-methylpentan-1-amine is an organic compound with the molecular formula C11H23N It is a derivative of pentanamine, featuring a cyclopentyl and a methyl group attached to the fourth carbon of the pentanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopentyl-4-methylpentan-1-amine typically involves the alkylation of cyclopentylmethylamine with appropriate alkyl halides under controlled conditions. One common method is the reductive amination of cyclopentanone with methylamine, followed by further alkylation steps. The reaction conditions often require the use of reducing agents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) to facilitate the formation of the desired amine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopentyl-4-methylpentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: It can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or NaBH4 are frequently used.
Substitution: Reactions with acid chlorides or sulfonyl chlorides typically occur under basic conditions to maintain the nucleophilicity of the amine.
Major Products
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Amides or sulfonamides.
Scientific Research Applications
4-Cyclopentyl-4-methylpentan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex amine derivatives.
Biology: The compound is used in the study of amine metabolism and enzyme interactions.
Mechanism of Action
The mechanism of action of 4-Cyclopentyl-4-methylpentan-1-amine involves its interaction with specific molecular targets, such as amine receptors or enzymes. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopentylamine: A simpler analog with only a cyclopentyl group attached to the amine.
4-Methylpentan-1-amine: Lacks the cyclopentyl group, making it less sterically hindered.
Cyclohexylamine: Contains a cyclohexyl group instead of a cyclopentyl group, affecting its reactivity and binding properties
Uniqueness
4-Cyclopentyl-4-methylpentan-1-amine is unique due to its specific structural configuration, which combines both cyclopentyl and methyl groups. This configuration can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for targeted applications in research and industry.
Biological Activity
4-Cyclopentyl-4-methylpentan-1-amine, a compound with a unique cyclopentyl structure, has garnered attention in various fields of research due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C11H19N. The compound features a cyclopentyl group attached to a branched amine structure, which influences its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Preliminary studies suggest that it may act on amine receptors, modulating neurotransmitter activity and potentially influencing various physiological processes .
Biological Activity Overview
The biological activities associated with this compound can be categorized into several key areas:
-
Neurotransmitter Modulation :
- The compound may influence neurotransmitter systems, particularly those involving amines such as serotonin and dopamine, which are critical for mood regulation and cognitive functions.
- Pharmacological Potential :
-
Inhibition Studies :
- In vitro studies have shown that this compound can inhibit certain enzymes involved in lipid metabolism, suggesting a role in managing conditions like obesity or metabolic syndrome.
Case Studies
Several studies have explored the pharmacological effects of this compound:
- Study on Neuropharmacology :
- Metabolic Effects :
- Safety and Toxicology :
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure Type | Main Biological Activity |
---|---|---|
4-Methylpentan-1-amine | Straight-chain amine | Stimulant properties |
Cyclobutylamine | Cyclic amine | Antidepressant effects |
2-Aminobutane | Linear aliphatic amine | Neurotransmitter modulation |
Properties
IUPAC Name |
4-cyclopentyl-4-methylpentan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N/c1-11(2,8-5-9-12)10-6-3-4-7-10/h10H,3-9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLUDVYZXSARNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCN)C1CCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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